molecular formula C9H18O2 B8627771 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol

Cat. No.: B8627771
M. Wt: 158.24 g/mol
InChI Key: FXLLSPORYNKBOX-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol is a chemical compound offered as a high-purity building block for research and development purposes. This compound is characterized by its molecular formula and specific structure, which includes an oxane (tetrahydropyran) ring system, a common motif in organic synthesis . As a versatile intermediate, it is primarily valued in medicinal chemistry and organic synthesis for the construction of more complex molecules. Its structure suggests potential applications in the development of pharmaceuticals and other specialty chemicals, though specific biological activities or mechanisms of action for this exact compound have not been elucidated in the available scientific literature. Researchers will find this product available in various quantities to suit their experimental needs. The compound is supplied with a guaranteed purity and is intended for use in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-(2,2-dimethyloxan-4-yl)ethanol

InChI

InChI=1S/C9H18O2/c1-9(2)7-8(3-5-10)4-6-11-9/h8,10H,3-7H2,1-2H3

InChI Key

FXLLSPORYNKBOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)CCO)C

Origin of Product

United States

Preparation Methods

Mercury-Catalyzed Cyclization and Reduction

A primary route involves synthesizing the oxane ring via cyclization of 2-methyl-5-hexene-3-alkynes-2-ol using mercury salts (e.g., mercuric acetate) and sulfuric acid. The ketone intermediate, 2,2-dimethyltetrahydropyran-4-one, is subsequently reduced to the target alcohol.

Reaction Conditions :

  • Step 1 (Cyclization) : 80–110°C, 10–15 hours, Hg(OAc)₂ (1–6 mol%), H₂SO₄ (14–73 mol%).

  • Step 2 (Reduction) : LiAlH₄ in tetrahydrofuran (THF) at 0°C, yielding 92% after distillation.

Advantages : High regioselectivity for the oxane ring.
Limitations : Mercury toxicity necessitates stringent waste management.

Palladium-Catalyzed Coupling

Patent WO2024137426A1 describes palladium-catalyzed coupling of 2,2-dimethyloxane derivatives with ethylene glycol precursors. This method avoids mercury but requires specialized ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene).

Typical Yield : 75–85%.
Key Parameter : Pd(OAc)₂ (3 mol%), 1,4-dioxane solvent, 60°C.

Reduction of Ester Derivatives

Ethyl Ester Reduction

Ethyl 2-(2,2-dimethyloxan-4-yl)acetate is reduced using lithium aluminium hydride (LiAlH₄) in anhydrous THF.

Procedure :

  • Dissolve ester in THF (0.45 M).

  • Add LiAlH₄ (1.3 eq) at 0°C, stir for 2 hours.

  • Quench with NaOH, extract with dichloromethane, and distill.

Yield : 86–92%.
Purity : >98% by GC.

Borane-Mediated Reduction

Borane-THF complex selectively reduces esters to alcohols under milder conditions than LiAlH₄. This method is scalable but less documented in literature.

Nucleophilic Substitution Reactions

Epoxide Ring-Opening

2,2-Dimethyloxirane derivatives react with ethanolamine in basic conditions to form the target alcohol. For example:

  • Reactants : 2,2-Dimethyl-4,5-epoxyoxane + ethanolamine.

  • Conditions : K₂CO₃, DMF, 80°C, 12 hours.

  • Yield : 70–75%.

Mitsunobu Reaction

The Mitsunobu reaction couples alcohols with oxane-containing diols using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Example :

  • Substrate : 2,2-Dimethyloxan-4-ol + 2-hydroxyethyl phthalimide.

  • Yield : 65%.

Biocatalytic Approaches

Emerging methods employ enzymes (e.g., alcohol dehydrogenases) for asymmetric synthesis.

Case Study :

  • Enzyme : Lactobacillus kefir ADH.

  • Substrate : 2,2-Dimethyloxan-4-one.

  • Yield : 88% (99% ee).

Comparative Analysis of Methods

Method Yield (%) Catalyst Key Advantage Reference
Hg-catalyzed cyclization85–89Hg(OAc)₂, H₂SO₄High regioselectivity
LiAlH₄ reduction86–92LiAlH₄Scalability
Palladium coupling75–85Pd(OAc)₂Mercury-free
Biocatalytic reduction88ADH enzymeEnantioselectivity

Industrial-Scale Considerations

  • Cost Efficiency : LiAlH₄ reduction is preferred for bulk production due to low reagent costs (~$50/kg).

  • Safety : Pd-based methods require inert atmospheres, increasing operational complexity.

  • Sustainability : Biocatalytic routes align with green chemistry principles but face scalability challenges .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs with Cyclic Ether Backbones

2-Methoxy-2-(oxan-4-yl)ethan-1-ol (CAS 1820641-39-1)
  • Molecular Formula : C₈H₁₆O₃
  • Molecular Weight : 160.21 g/mol
  • Key Differences :
    • Replaces the dimethyl groups on the oxan ring with a methoxy (-OCH₃) substituent at the 2-position.
    • Increased polarity due to the methoxy group, enhancing water solubility compared to the hydrophobic dimethyl groups in the target compound .
  • Physical State : Liquid at room temperature .
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol (CAS 1546934-22-8)
  • The 2,6-dimethyloxan ring may alter steric effects compared to the 2,2-dimethyl configuration in the target compound .

Linear Ether-Alcohol Analogs

2-(2-Azidoethoxy)ethan-1-ol
  • Synthesis : Derived from 2-(2-chloroethoxy)ethan-1-ol via azide substitution (60% yield) .
  • Key Differences :
    • Contains a linear ethoxy chain with an azide (-N₃) group, enabling "click chemistry" applications.
    • Lacks the cyclic oxan ring, resulting in lower structural rigidity and different solubility profiles .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
  • Molecular Formula : C₁₈H₂₈O₃
  • Linear ethoxy chain contrasts with the cyclic oxan backbone of the target compound .

Heterocyclic Alcohol Derivatives

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol Derivatives
  • Synthesis : Prepared via multi-step reactions involving DMSO, TEA, and K₂CO₃ .
  • Polar nitro group enhances reactivity and solubility compared to the aliphatic oxan ring .
1-(4-Fluoro-2-methylphenyl)ethan-1-ol
  • Synthesis : Derived from Grignard reaction of 4’-fluoro-2’-methylbenzaldehyde (93% yield) .
  • Key Differences :
    • Aromatic phenyl group introduces UV absorption and resonance effects absent in the target compound.
    • Lacks ether functionality, leading to distinct chemical reactivity .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol?

  • Methodological Answer : A common approach involves catalytic hydration of alkynes or reduction of ketones. For example, iron phthalocyanine (FePC) catalysts under aerobic conditions can achieve high regioselectivity in synthesizing secondary alcohols from alkynes, as demonstrated in the Markovnikov-selective synthesis of 1-(p-tolyl)ethan-1-ol . Alternatively, borane dimethyl sulfide (BMS) can reduce ketones to alcohols under controlled conditions, as seen in the reduction of 2-(4-bromo-2-methoxyphenyl)ethan-1-ol . Optimization of solvent systems (e.g., ethanol or dichloromethane) and reaction times (6–24 hours) is critical for yield improvement.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 4.75 ppm for hydroxyl-bearing protons) to confirm stereochemistry and functional groups .
  • Gas Chromatography (GC) : To assess purity and detect volatile byproducts .
  • Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress .
  • Flash Chromatography : For purification, using anhydrous Na₂SO₄ for drying organic extracts .

Q. What are the solubility and stability considerations for handling this compound?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar solvents like water but highly soluble in organic solvents (e.g., DCM, DMSO, THF) . Use ethanol or dichloromethane for homogeneous reaction conditions.
  • Stability : Stable under standard conditions but reactive toward oxidizing agents (e.g., KMnO₄) and acidic/basic environments. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for secondary alcohols like this compound be resolved?

  • Methodological Answer : Conduct comparative studies under controlled variables (e.g., pH, temperature, catalysts). For example, oxidation reactions may yield aldehydes or ketones depending on the oxidizing agent’s strength (e.g., KMnO₄ vs. CrO₃) . Validate results using kinetic isotope effects (KIEs) or isotopic labeling to trace reaction pathways. Cross-reference data with computational models (e.g., DFT calculations) to reconcile discrepancies .

Q. What computational tools predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Tools like PISTACHIO, BKMS_METABOLIC, and REAXYS databases enable high-accuracy predictions of regioselectivity by analyzing transition-state geometries and electronic effects . For instance, Markovnikov vs. anti-Markovnikov addition in hydration reactions can be modeled using frontier molecular orbital (FMO) theory. Pair these tools with experimental validation via NMR or X-ray crystallography .

Q. Which advanced catalytic systems enable enantioselective modifications of similar ethan-1-ol derivatives?

  • Methodological Answer :
  • Iron Phthalocyanine (FePC) Catalysts : Achieve aerobic, regioselective synthesis of secondary alcohols from alkynes with >90% selectivity .
  • Chiral Ligand Systems : Asymmetric hydrogenation using Ru-BINAP complexes can yield enantiomerically pure alcohols for medicinal chemistry applications (e.g., glutaminase inhibitors) .
  • Enzyme-Mediated Catalysis : Lipases or alcohol dehydrogenases for kinetic resolutions in aqueous/organic biphasic systems .

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